molecular formula C13H11ClOS B12070932 1-(2-Chloro-5-methylthiophen-3-yl)-2-phenylethanone

1-(2-Chloro-5-methylthiophen-3-yl)-2-phenylethanone

Cat. No.: B12070932
M. Wt: 250.74 g/mol
InChI Key: UBAKFMWYMUPUOQ-UHFFFAOYSA-N
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Description

  • 1-(2-Chloro-5-methylthiophen-3-yl)-2-phenylethanone is an organic compound with a unique structure. It combines a thiophene ring, a phenyl group, and a ketone functional group.
  • The compound’s systematic name reflects its substituents: the chlorine atom at position 2, the methyl group at position 5 of the thiophene ring, and the phenyl group attached to the ketone carbon.
  • Its molecular weight is approximately 236.71 g/mol .
  • Preparation Methods

    • Synthetic routes for this compound involve the introduction of the chlorine atom and subsequent ketone formation.
    • One method is the Friedel-Crafts acylation of 2-chlorothiophene with benzoyl chloride, followed by reduction of the resulting ketone to obtain 1-(2-chloro-5-methylthiophen-3-yl)-2-phenylethanone.
    • Industrial production methods may vary, but these principles guide large-scale synthesis.
  • Chemical Reactions Analysis

    • The compound can undergo various reactions:

        Oxidation: It can be oxidized to form a sulfone or sulfoxide.

        Reduction: Reduction of the ketone group yields the corresponding alcohol.

        Substitution: The chlorine atom can be replaced by other nucleophiles.

    • Common reagents include Lewis acids (for Friedel-Crafts acylation), reducing agents (such as lithium aluminum hydride), and nucleophiles (e.g., Grignard reagents).
    • Major products depend on reaction conditions and substituents.
  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis.

      Biology: Investigated for potential biological activities (e.g., antimicrobial, anti-inflammatory).

      Medicine: May serve as a lead compound for drug development.

      Industry: Employed in fine chemicals and pharmaceuticals.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific application.
    • If used as a drug, it likely interacts with specific molecular targets (e.g., enzymes, receptors) or modulates cellular pathways.
    • Detailed studies are needed to elucidate its precise effects.
  • Comparison with Similar Compounds

    • While I don’t have a direct list of similar compounds, we can compare its structure and properties to related ketones, thiophenes, and phenyl-substituted compounds.

    Properties

    Molecular Formula

    C13H11ClOS

    Molecular Weight

    250.74 g/mol

    IUPAC Name

    1-(2-chloro-5-methylthiophen-3-yl)-2-phenylethanone

    InChI

    InChI=1S/C13H11ClOS/c1-9-7-11(13(14)16-9)12(15)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3

    InChI Key

    UBAKFMWYMUPUOQ-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC(=C(S1)Cl)C(=O)CC2=CC=CC=C2

    Origin of Product

    United States

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